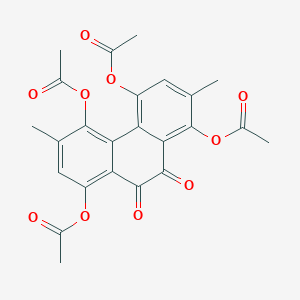
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate is a complex organic compound with the molecular formula C24H20O10
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through cyclization reactions of suitable precursors.
Introduction of Dimethyl Groups: Methylation reactions are employed to introduce the dimethyl groups at the 2 and 6 positions.
Oxidation to Form Dioxo Groups: Oxidation reactions are carried out to introduce the dioxo groups at the 9 and 10 positions.
Acetylation to Form Tetraacetate Groups: Acetylation reactions are used to introduce the tetraacetate groups at the 1, 4, 5, and 8 positions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the acetyl groups, leading to the formation of new derivatives.
Hydrolysis: The tetraacetate groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-9,10-dioxo-9,10-dihydrophenanthrene-1,4,5,8-tetrayl tetraacetate can be compared with other similar compounds, such as:
Phenanthrene Derivatives: Compounds with similar phenanthrene cores but different functional groups.
Dimethylated Aromatics: Compounds with dimethyl groups on aromatic rings but lacking the dioxo or tetraacetate groups.
Dioxo Compounds: Compounds with dioxo groups but different core structures or additional functional groups.
Eigenschaften
CAS-Nummer |
65829-34-7 |
|---|---|
Molekularformel |
C24H20O10 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
(1,5,8-triacetyloxy-2,6-dimethyl-9,10-dioxophenanthren-4-yl) acetate |
InChI |
InChI=1S/C24H20O10/c1-9-8-16(32-12(4)26)18-19(23(9)33-13(5)27)17-15(31-11(3)25)7-10(2)24(34-14(6)28)20(17)22(30)21(18)29/h7-8H,1-6H3 |
InChI-Schlüssel |
BQSWSICKWOOEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1OC(=O)C)C3=C(C=C(C(=C3C(=O)C2=O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


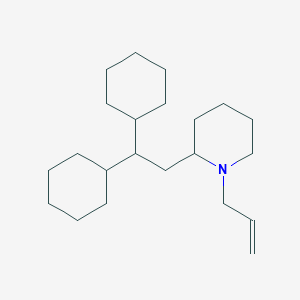
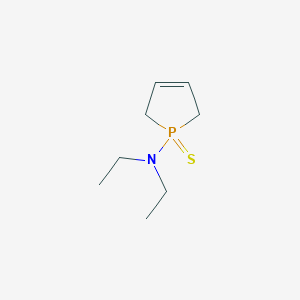

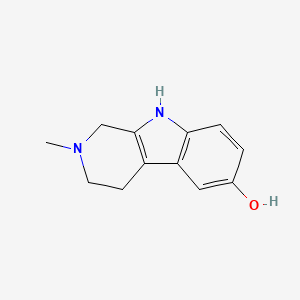
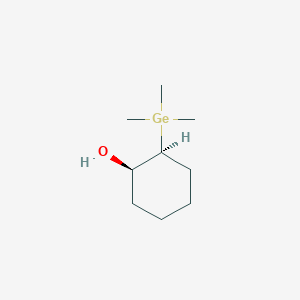
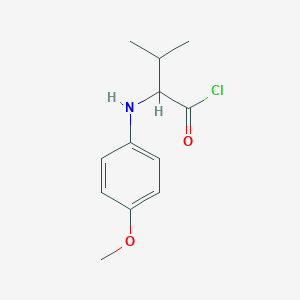

![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
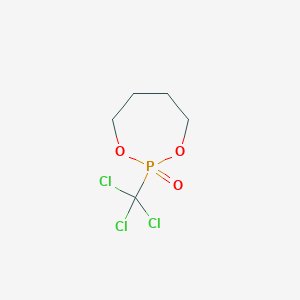


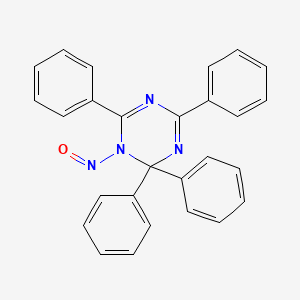
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

